molecular formula C23H20N2O6S B12394912 WRN inhibitor 5

WRN inhibitor 5

Cat. No.: B12394912
M. Wt: 452.5 g/mol
InChI Key: UATCHQZLFRSLIK-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WRN inhibitor 5 is a compound designed to inhibit the Werner syndrome helicase (WRN), a member of the RecQ family of DNA helicases. WRN plays a crucial role in DNA repair and maintenance of genome integrity. Inhibition of WRN has shown potential in treating cancers with microsatellite instability (MSI), making this compound a promising candidate for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WRN inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance the compound’s inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

WRN inhibitor 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenated compounds). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions are intermediates and derivatives of this compound, each with specific functional groups that contribute to the compound’s overall inhibitory activity .

Scientific Research Applications

WRN inhibitor 5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of DNA repair and helicase activity.

    Biology: Investigated for its role in cellular processes such as DNA replication, transcription, and repair.

    Medicine: Explored as a potential therapeutic agent for treating cancers with microsatellite instability, particularly colorectal and gastric cancers.

    Industry: Utilized in the development of targeted cancer therapies and precision oncology .

Mechanism of Action

WRN inhibitor 5 exerts its effects by binding to the WRN helicase, inhibiting its ATPase and helicase activities. This inhibition prevents WRN from unwinding DNA and resolving secondary structures, leading to DNA damage and cell death in MSI cancer cells. The molecular targets and pathways involved include the ATP-binding site and the helicase domain of WRN .

Comparison with Similar Compounds

WRN inhibitor 5 is compared with other similar compounds such as HRO761 and VVD-133214. These compounds also target the WRN helicase but differ in their binding sites and mechanisms of action. This compound is unique in its ability to selectively inhibit WRN without affecting other RecQ family members, making it a highly specific and potent inhibitor .

List of Similar Compounds

Properties

Molecular Formula

C23H20N2O6S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-6-(2-phenylmethoxyphenyl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C23H20N2O6S/c26-19-12-18(22(27)24-16-10-11-32(29,30)14-16)23(28)25-21(19)17-8-4-5-9-20(17)31-13-15-6-2-1-3-7-15/h1-12,16,26H,13-14H2,(H,24,27)(H,25,28)/t16-/m1/s1

InChI Key

UATCHQZLFRSLIK-MRXNPFEDSA-N

Isomeric SMILES

C1[C@@H](C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)O

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)O

Origin of Product

United States

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